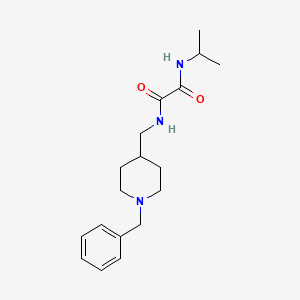

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide

Description

N1-((1-Benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide is a synthetic organic compound featuring a benzylpiperidine core linked to an oxalamide moiety with an isopropyl substituent. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where piperidine derivatives are known to modulate activity (e.g., neurotransmitter receptors or metabolic enzymes) .

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-14(2)20-18(23)17(22)19-12-15-8-10-21(11-9-15)13-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLKHLOFONYRCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide typically involves the reaction of 1-benzylpiperidin-4-ylmethanol with isopropyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The process involves the formation of an intermediate oxalyl chloride derivative, which then reacts with the piperidine derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Cancer Treatment

Research indicates that N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide has potential applications in oncology. It has been shown to inhibit the activity of key kinases involved in tumor growth and metastasis, such as c-Met and KDR. These kinases play vital roles in cancer cell proliferation and angiogenesis, making their inhibition a promising strategy for cancer therapy.

Case Study: Cytotoxicity in Cancer Cells

A study conducted on small cell lung cancer (SCLC) cell lines demonstrated that treatment with the compound significantly reduced cell viability at concentrations as low as 15 µM. The treated cells exhibited increased levels of reactive oxygen species (ROS) and alterations in gene expression related to oxidative stress responses, indicating its potential as a therapeutic agent against resistant cancer types .

Inflammatory Disorders

The compound also shows promise in treating inflammatory disorders due to its ability to modulate inflammatory pathways. By inhibiting NF-kB activation, it can reduce inflammation and oxidative stress.

Case Study: Inhibition of NF-kB in Inflammatory Models

In a murine model of acute lung injury induced by lipopolysaccharide (LPS), N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide treatment resulted in a significant decrease in markers of inflammation and oxidative stress. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of malondialdehyde, suggesting its efficacy in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide is compared to three analogs (Table 1). Key structural variations include substitutions on the piperidine ring, modifications to the benzyl group, and alterations to the oxalamide side chain.

Table 1: Structural and Functional Comparison of Analogs

Hydrogen-Bonding and Crystallographic Behavior

The oxalamide group in N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide enables robust hydrogen-bonding networks, a feature critical for crystal packing and molecular recognition. Studies using SHELX software for crystal structure refinement highlight its ability to form bifurcated hydrogen bonds with adjacent molecules, a trait shared with tert-butyl analogs but less pronounced in methyl-substituted derivatives due to reduced steric bulk .

Lipophilicity and Solubility

The isopropyl group in N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide balances lipophilicity and solubility compared to tert-butyl (higher lipophilicity, lower solubility) or ethyl/methyl (lower lipophilicity, faster renal clearance) variants. Fluorine substitution on the benzyl ring further increases logP values, impacting blood-brain barrier permeability—a property relevant to central nervous system-targeted drugs.

Research Findings and Implications

- Metabolic Profile : Unlike cyclohexylpiperidine analogs, the benzylpiperidine core correlates with microbial interactions, which may complicate therapeutic applications but offer probiotic modulation opportunities .

- Design Trade-offs : Substitutions like fluorine or tert-butyl enhance stability but may reduce target specificity due to increased steric or electronic effects.

Biological Activity

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and pain management. This article reviews the current understanding of its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide is characterized by the following structural features:

- Molecular Formula : C19H28N2O2

- Molecular Weight : 320.44 g/mol

- IUPAC Name : N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide

This structure suggests potential interactions with various biological targets, particularly those involved in neurotransmission and pain pathways.

Receptor Affinity

Research indicates that compounds related to N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide often exhibit significant affinity for sigma receptors, particularly sigma-1 (σ1) receptors. These receptors are implicated in various neurological functions and are considered potential targets for treating conditions such as neuropathic pain.

A study evaluating N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives showed high affinity for σ1 receptors (Ki values around 3.90 nM), suggesting that structural modifications can enhance selectivity and potency at these sites . This information is critical as it lays the groundwork for understanding how modifications to the base structure may influence biological activity.

Pharmacological Effects

The pharmacological profile of N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide has been linked to its ability to modulate pain responses. For instance, compounds with similar structures have demonstrated robust antiallodynic effects in preclinical models of neuropathic pain, effectively reversing mechanical allodynia in treated animals . This suggests that N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide could be a candidate for further investigation in pain management therapies.

Neuropathic Pain Models

In a controlled study investigating the effects of σ1 receptor antagonism on neuropathic pain, compounds structurally related to N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide were administered to neuropathic mice. Results indicated a significant increase in mechanical thresholds, suggesting effective pain relief comparable to established treatments .

Sigma Receptor Interaction Studies

Quantitative structure–activity relationship (QSAR) studies have shown that specific substitutions on the benzylpiperidine moiety can enhance binding affinity for σ receptors. For example, halogen substitutions generally increased affinity for σ2 receptors while maintaining σ1 receptor selectivity . Such findings highlight the importance of structural modifications in optimizing therapeutic efficacy.

Data Table: Biological Activity Summary

Q & A

Q. What are the key considerations in synthesizing N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including amidation and alkylation. For example, coupling 1-benzylpiperidin-4-ylmethanamine with isopropyl oxalate under carbodiimide-mediated conditions (e.g., EDC/HOBt) can yield the target compound. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are critical to confirm structure and purity. Monitoring reaction progress using TLC and optimizing stoichiometry (e.g., 1.2:1 molar ratio of amine to oxalate) minimizes byproducts .

| Key Physicochemical Properties |

|---|

| Molecular Formula: C₁₈H₂₆N₃O₂ |

| Molecular Weight: 316.42 g/mol |

| IUPAC Name: N1-[(1-Benzylpiperidin-4-yl)methyl]-N2-propan-2-yloxalamide |

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Spectroscopic Analysis : -NMR (400 MHz, CDCl₃) identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, piperidine N-CH₂ at δ 3.4–3.6 ppm).

- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98% by area normalization).

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and stability.

- Solubility : Test in DMSO, water, and ethanol for biological assay compatibility .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases (e.g., PI3K, MAPK) using fluorescence-based assays (e.g., ADP-Glo™).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Receptor Binding : Radioligand displacement assays (e.g., σ-receptors) to evaluate affinity (IC₅₀ values). Include positive controls (e.g., haloperidol for σ-receptors) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and optimize synthesis pathways?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and reaction barriers (e.g., DFT at B3LYP/6-31G* level).

- Reaction Path Search : Tools like GRRM or AFIR explore intermediates and byproduct formation.

- Machine Learning : Train models on existing oxalamide reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts .

Q. What strategies are employed in structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Scaffold Modification : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to assess steric/electronic effects.

- Isosteric Replacement : Substitute piperidine with morpholine or azetidine to evaluate ring size impact on bioactivity.

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond acceptors (e.g., oxalamide carbonyl) .

Q. How can Design of Experiments (DoE) optimize reaction conditions for yield and scalability?

Methodological Answer:

- Factorial Design : Vary temperature (25–60°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. acetonitrile) in a 2³ factorial matrix.

- Response Surface Methodology (RSM) : Use Minitab or JMP to model interactions and identify optimal parameters (e.g., 45°C, 12 mol% catalyst, DMF).

- Scale-Up Challenges : Address mixing efficiency (Reynolds number > 2000) and heat transfer in batch reactors .

Q. What advanced techniques resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., PubChem AID 1259391) to identify outliers.

- Off-Target Profiling : Use BioMap® panels to assess cross-reactivity with GPCRs or ion channels.

- Dose-Response Curves : Replicate experiments with tighter error margins (n ≥ 6) and use nonlinear regression (GraphPad Prism) to refine EC₅₀ values .

Q. How can researchers integrate experimental data with theoretical models for mechanistic insights?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., σ-1 receptor) in GROMACS with CHARMM36 force field.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between derivatives.

- Systems Biology : Combine omics data (e.g., transcriptomics) with pathway enrichment tools (DAVID, STRING) to map downstream effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.